2-(Oxetan-3-yloxy)pyrimidine
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Overview
Description
2-(Oxetan-3-yloxy)pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound is a pyrimidine derivative that contains an oxetane ring, which imparts unique properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxetan-3-yloxy)pyrimidine typically involves the formation of the oxetane ring followed by its attachment to the pyrimidine core. One common method is the intramolecular Williamson ether synthesis, which involves the cyclization of a suitable precursor under basic conditions . Another approach is the light-mediated Paternò-Büchi [2+2] cycloaddition reaction, which forms the oxetane ring through the reaction of an alkene with a carbonyl compound under ultraviolet light .
Industrial Production Methods: Industrial production of this compound may involve the use of preformed oxetane-containing building blocks. These building blocks can be synthesized in large quantities and then coupled with pyrimidine derivatives through cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions: 2-(Oxetan-3-yloxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form oxetan-3-one derivatives.
Reduction: Reduction reactions can convert oxetane derivatives to more stable alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxetan-3-one derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-(Oxetan-3-yloxy)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential as a bioisostere in drug design.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit the activity of certain enzymes and receptors, leading to their therapeutic effects. Comparative molecular field analysis and docking techniques have been used to investigate the mechanism of action of pyrimidine analogs as binary suppressors of activator protein 1 and nuclear factor kappa B transcriptional stimulation .
Comparison with Similar Compounds
Oxetane-containing compounds: These include oxetan-3-one and other oxetane derivatives.
Pyrimidine derivatives: Compounds such as cytidine and thymidine.
Uniqueness: 2-(Oxetan-3-yloxy)pyrimidine is unique due to the presence of both an oxetane ring and a pyrimidine core. This combination imparts distinct physicochemical properties, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-(oxetan-3-yloxy)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-8-7(9-3-1)11-6-4-10-5-6/h1-3,6H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSNMHBWHAWHPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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